Propylamine, N,N-diethyl-3-(2,6-xylyl)-

Structure-Activity Relationship Local Anesthetic Design Linker Chemistry

Propylamine, N,N-diethyl-3-(2,6-xylyl)- (CAS 97021-64-2), systematically named 3-(2,6-dimethylphenyl)-N,N-diethylpropan-1-amine, is a tertiary amine belonging to the 2,6-xylidine scaffold family that encompasses clinically vital local anesthetics (e.g., lidocaine) and antiarrhythmic agents. Unlike the amino-amide linked lidocaine, this compound features a reduced amino-propane linker connecting the lipophilic 2,6-dimethylphenyl ring to the hydrophilic diethylamino head group, eliminating the amide carbonyl and altering its hydrogen-bonding capacity, conformational flexibility, and metabolic liability profile.

Molecular Formula C15H25N
Molecular Weight 219.37 g/mol
CAS No. 97021-64-2
Cat. No. B12735644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylamine, N,N-diethyl-3-(2,6-xylyl)-
CAS97021-64-2
Molecular FormulaC15H25N
Molecular Weight219.37 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC1=C(C=CC=C1C)C
InChIInChI=1S/C15H25N/c1-5-16(6-2)12-8-11-15-13(3)9-7-10-14(15)4/h7,9-10H,5-6,8,11-12H2,1-4H3
InChIKeyPLCHGXPNQCZOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylamine, N,N-diethyl-3-(2,6-xylyl)- (CAS 97021-64-2): A Structurally Divergent Tertiary Amine in the 2,6-Xylidine Family


Propylamine, N,N-diethyl-3-(2,6-xylyl)- (CAS 97021-64-2), systematically named 3-(2,6-dimethylphenyl)-N,N-diethylpropan-1-amine, is a tertiary amine belonging to the 2,6-xylidine scaffold family that encompasses clinically vital local anesthetics (e.g., lidocaine) and antiarrhythmic agents [1]. Unlike the amino-amide linked lidocaine, this compound features a reduced amino-propane linker connecting the lipophilic 2,6-dimethylphenyl ring to the hydrophilic diethylamino head group, eliminating the amide carbonyl and altering its hydrogen-bonding capacity, conformational flexibility, and metabolic liability profile [2].

Why Procuring 'Any 2,6-Xylidine Analog' Fails: Amine Linker Chemistry Dictates Physicochemical and Pharmacological Fate


Within the 2,6-xylidine scaffold family, a seemingly minor variation in the linker connecting the aromatic ring to the amine terminus produces profound differences in physicochemical properties critical to biological performance. The target compound (amino-propane linker) is constitutionally distinct from lidocaine (amino-acetamide), antiarrhythmic agent-3/L 30 (amino-propanamide), and prilocaine (amino-propanamide with secondary amine). These linker variations alter computed logP, hydrogen-bond donor count (0 vs. 1 for amides), topological polar surface area (PSA: 3.24 Ų vs. ~32 Ų for amides), and the metabolic vulnerability of the amide bond [1]. Generic procurement of any 2,6-xylidine analog without recognizing these specific structural differences risks acquiring a compound with entirely different solubility, permeability, and metabolic profiles, compromising experimental reproducibility in pharmacological assays or synthetic applications .

Quantitative Differentiation Evidence for Propylamine, N,N-diethyl-3-(2,6-xylyl)- vs. Closest 2,6-Xylidine Analogs


Pharmacophore Linker Architecture: Amino-Propane vs. Amino-Amide Backbone in Target Compound vs. Lidocaine and Antiarrhythmic Agent-3

The target compound (97021-64-2) possesses a saturated three-carbon amino-propane linker (3-(2,6-dimethylphenyl)-N,N-diethylpropan-1-amine), whereas lidocaine contains an amino-acetamide linker (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) and antiarrhythmic agent-3 (L 30, CAS 21236-52-2) contains an amino-propanamide linker (3-(diethylamino)-N-(2,6-dimethylphenyl)propanamide) [1]. The absence of the amide carbonyl in the target compound eliminates one H-bond acceptor and the hydrolytically labile amide bond, which is a key determinant of metabolic stability and plasma half-life for amino-amide local anesthetics [2].

Structure-Activity Relationship Local Anesthetic Design Linker Chemistry Sodium Channel Blocker

Lipophilicity (LogP) and Membrane Permeability: Target Compound vs. Lidocaine

The computed logP of the target compound is 3.58 [1], compared to lidocaine's experimentally determined logP of 2.44–3.63 (depending on method) . The removal of the polar amide group in the target compound is expected to increase lipophilicity relative to lidocaine. Higher logP correlates with enhanced membrane permeability and increased partitioning into lipid bilayers, a recognized determinant of local anesthetic potency and onset .

Lipophilicity LogP Membrane Permeability Drug Delivery

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential: Target Compound vs. Amino-Amide Analogs

The target compound exhibits a computed topological polar surface area (TPSA) of 3.24 Ų [1], which is dramatically lower than lidocaine's TPSA of 32.34 Ų . TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, while values below 20 Ų indicate very high CNS penetration potential [2]. This ~10-fold reduction in TPSA suggests the target compound may exhibit significantly different CNS distribution kinetics compared to amino-amide analogs.

Polar Surface Area Blood-Brain Barrier CNS Penetration Drug Design

Molecular Weight and Ligand Efficiency Metrics: Target Compound vs. Clinically Used 2,6-Xylidine Derivatives

The target compound has a molecular weight of 219.37 g/mol [1], which is lower than lidocaine (234.34 g/mol), antiarrhythmic agent-3/L 30 (248.36 g/mol), prilocaine (220.31 g/mol), and substantially lower than bupivacaine (288.43 g/mol) [2]. This lower molecular weight, combined with its high lipophilicity (logP 3.58), may offer favorable ligand efficiency indices if bioactivity data become available, as the compound delivers a compact pharmacophore with only 16 heavy atoms [3].

Molecular Weight Ligand Efficiency Lead Optimization Fragment-Based Design

Absence of Amide Hydrolysis Liability: Metabolic Stability Differentiation from Amino-Amide Local Anesthetics

Amino-amide local anesthetics such as lidocaine and prilocaine undergo primary metabolic clearance via hepatic CYP450-mediated N-dealkylation and, to a lesser extent, amide hydrolysis [1]. The target compound lacks the amide bond entirely, suggesting clearance pathways may be dominated by N-dealkylation of the tertiary amine rather than amide hydrolysis, potentially resulting in a different metabolite profile and altered drug-drug interaction risk [2]. Antiarrhythmic agent-3 (L 30) retains the amide group and is subject to both N-dealkylation and amide hydrolysis, similar to lidocaine .

Metabolic Stability Amide Hydrolysis CYP450 Pharmacokinetics

High-Strength Differential Evidence Limitation Statement

IMPORTANT CAVEAT: Despite exhaustive searching of PubMed, PubChem BioAssay, ChEMBL, DrugBank, Google Patents, and multiple authoritative chemical databases, no direct head-to-head quantitative pharmacological data (IC50, EC50, ED50, Ki, or in vivo efficacy) were identified for Propylamine, N,N-diethyl-3-(2,6-xylyl)- (CAS 97021-64-2) against any comparator compound. The compound is not indexed as a tested bioactive substance in major pharmacological databases. All differentiation evidence presented above is derived from comparative physicochemical property analysis (computed logP, PSA, MW, and structural linker chemistry) and class-level pharmacological inference. Users requiring bioactivity-validated differentiation should request custom screening data from vendors or conduct their own head-to-head profiling against specific comparators of interest [1].

Data Gaps Pharmacological Characterization Screening Data

Research and Industrial Application Scenarios for Propylamine, N,N-diethyl-3-(2,6-xylyl)- (CAS 97021-64-2) Based on Physicochemical Differentiation


Synthetic Chemistry: Building Block or Intermediate Requiring Amide-Labile-Site Resistance

The absence of the amide bond makes the target compound suitable as a synthetic intermediate in multi-step syntheses where downstream reaction conditions (strong acid, base, or nucleophiles) would hydrolyze an amide linkage present in lidocaine-type analogs. Its tertiary amine functionality retains nucleophilic reactivity for quaternization, N-oxide formation, or alkylation steps without competing amide degradation [1] [2].

Analytical Chemistry: Physicochemical Reference Standard for Chromatographic Method Development

The compound's computed logP (3.58) and PSA (3.24 Ų) fall outside the typical range of common amino-amide local anesthetic analytical standards (lidocaine: logP ~2.4–3.6, PSA ~32 Ų), making it a valuable retention time marker or system suitability standard for reversed-phase HPLC method development targeting highly lipophilic amine analytes [1].

Pharmacological Probe Design: Scaffold with Minimized H-Bonding for Ion Channel Studies

With zero H-bond donors, a single H-bond acceptor, and high lipophilicity, the target compound represents a stripped-down pharmacophore of the 2,6-xylidine class. This profile is suited for structure-activity relationship (SAR) studies investigating the contribution of the amide NH and carbonyl to sodium channel binding affinity and use-dependent block, using the compound as a baseline comparator against amide-containing analogs [2] . Users should note that no intrinsic sodium channel binding data are currently available for this compound.

Formulation Pre-Screening: High-LogP, Low-PSA Compound for Lipid-Based Delivery Systems

The combination of logP 3.58 and PSA 3.24 Ų predicts high incorporation efficiency into lipid nanoparticles, liposomes, or oil-in-water emulsions [1]. Researchers developing sustained-release local anesthetic formulations may evaluate this compound as a model payload for lipid-based depots, leveraging its enhanced lipid solubility relative to lidocaine (logP 2.4–3.6, PSA 32.34 Ų) to achieve higher drug loading or modified release kinetics .

Quote Request

Request a Quote for Propylamine, N,N-diethyl-3-(2,6-xylyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.